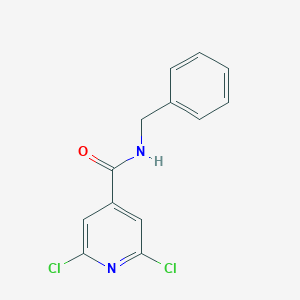

N4-Benzyl-2,6-dichloroisonicotinamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMICAMHYUFNJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381912 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182224-71-1 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N4 Benzyl 2,6 Dichloroisonicotinamide and Its Analogs

Established Synthetic Pathways for the Isonicotinamide (B137802) Core

The foundational step in synthesizing the target molecule is the construction of the 2,6-dichloroisonicotinamide (B1350679) scaffold. This is typically achieved through multi-step processes starting from more common precursors.

A common precursor for the synthesis of the 2,6-dichloroisonicotinamide core is 2,6-dichloroisonicotinic acid. One established method to produce this acid starts from citrazinic acid. The synthesis involves heating citrazinic acid with a chlorinating agent like phosphorochloride in the presence of a phase transfer catalyst such as tetraethylammonium chloride. The reaction is typically conducted at elevated temperatures, for instance, heating at 130°C for 18 hours, followed by a period at 145°C for 2 hours. After the reaction is complete, the mixture is quenched by pouring it onto crushed ice. The product, 2,6-dichloroisonicotinic acid, can then be extracted using an organic solvent like ethyl acetate and isolated as a solid product upon solvent evaporation, with reported yields as high as 89%. chemicalbook.com

Once 2,6-dichloroisonicotinic acid is obtained, it is typically converted to its more reactive acid chloride derivative, 2,6-dichloroisonicotinoyl chloride. This intermediate readily reacts with various amines to form the corresponding amides. The reaction is a nucleophilic addition-elimination process. chemguide.co.uk

The mechanism proceeds in several steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of an unstable tetrahedral intermediate where the carbonyl π-bond breaks, and the oxygen atom gains a negative charge. chemguide.co.ukdocbrown.info

Elimination : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. chemguide.co.ukdocbrown.info

Deprotonation : A second molecule of the amine acts as a base, abstracting a proton from the nitrogen atom to yield the final N-substituted amide and an ammonium chloride salt. docbrown.infochemguide.co.uk

This reaction is generally vigorous and can be performed with primary amines (like benzylamine) to yield N-substituted (secondary) amides. docbrown.infochemguide.co.uk The use of a base, such as triethylamine or an excess of the reacting amine, is necessary to neutralize the hydrogen chloride byproduct. chemguide.co.ukhud.ac.ukreddit.com

Benzylation Strategies for N4-Benzyl-2,6-dichloroisonicotinamide

With the 2,6-dichloroisonicotinamide core in hand, the next crucial step is the introduction of the benzyl (B1604629) group at the N4 position. This is typically achieved via N-alkylation.

The direct N-alkylation of a primary amide like 2,6-dichloroisonicotinamide with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a common strategy. However, the amide nitrogen is generally not sufficiently nucleophilic to react directly with alkyl halides. stackexchange.com Therefore, the amide must first be deprotonated by a strong base to form its more nucleophilic conjugate base, the amidate anion. stackexchange.com

Standard conditions for this reaction involve the use of strong bases such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). stackexchange.com Once the amidate is formed, it can readily undergo a nucleophilic substitution (SN2) reaction with the benzyl halide to furnish this compound.

The efficiency and yield of the N-benzylation reaction are highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and potentially a catalyst. While strong bases like NaH are effective, milder conditions using bases like potassium carbonate (K2CO3) in combination with a catalyst can also be employed. acs.orgchalmers.se

For instance, in palladium-catalyzed benzylation reactions of N-aryl amides, conditions have been optimized to use palladium acetate (Pd(OAc)2) as a catalyst, potassium carbonate as the base, and a mixed solvent system of methanol and water at 70°C. acs.orgchalmers.se The choice of the benzyl halide is also critical; benzyl bromide is often more reactive than benzyl chloride, which can lead to faster reaction times but may also increase the formation of side products. chalmers.se The solvent system plays a crucial role, with studies showing that yields can vary significantly between different solvents. stackexchange.com

Table 1: Selected Optimized Conditions for N-Alkylation of Amides

| Catalyst System | Base | Solvent | Alkylating Agent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | Methanol/Water | Benzyl Bromide | 70 °C | 68-94% | acs.orgchalmers.se |

| Co-L5@C-800 | KOH | Toluene | Benzyl Alcohol | 130 °C | 78-85% | nih.gov |

| Ni/SiO₂–Al₂O₃ | K₂CO₃ | Neat (Solvent-free) | Benzyl Alcohol | 175 °C | Up to 98% | researchgate.net |

| None (Traditional) | NaH | THF or DMF | Benzyl Halide | RT to Reflux | Variable | stackexchange.com |

Advanced Synthetic Techniques and Catalysis in Analog Preparation

Modern synthetic chemistry offers advanced techniques and catalytic systems to prepare analogs of this compound with greater efficiency, selectivity, and environmental compatibility. Catalysis, in particular, opens avenues for creating structural diversity.

Transition-metal catalysis provides powerful tools for N-alkylation. Catalysts based on cobalt, nickel, and iridium have been developed for the N-alkylation of amides with alcohols instead of halides. nih.govresearchgate.netorganic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, as the only byproduct is water. nih.gov For example, cobalt nanoparticles supported on carbon have been shown to effectively catalyze the N-alkylation of various amides with benzyl alcohol derivatives in good yields. nih.gov Similarly, a nickel-on-silica-alumina catalyst has been used for the solvent-free N-alkylation of amides with alcohols, achieving excellent yields under neat conditions. researchgate.net

Palladium catalysis has been employed for highly selective C-H activation and benzylation of N-aryl amides, demonstrating the potential for creating complex molecular architectures. acs.orgchalmers.se Furthermore, the development of synthetic nicotinamide (B372718) cofactor analogs and their use in biocatalysis represents a frontier in creating functional analogs through redox chemistry. acs.orgacs.org These advanced methods allow for the synthesis of a wide library of analogs by varying both the amine and the benzyl group, facilitating structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine (B92270) Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of substituted pyridines. researchgate.netcore.ac.uk For precursors to this compound, such as 2,6-dichloro-4-iodopyridine or the corresponding boronic acid/ester, these reactions allow for the introduction of a variety of substituents onto the pyridine ring.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly versatile method. core.ac.uk In the context of dihalogenated pyridines, controlling the site-selectivity of the coupling can be challenging. Typically, halides adjacent to the nitrogen atom are more reactive. nih.gov However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This strategy could be adapted for 2,6-dichloropyridine (B45657) derivatives to introduce functionality at the 3- or 4-positions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridines

| Electrophile | Coupling Partner | Catalyst/Ligand | Product Position | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr (NHC) | C4 | nih.gov |

| 2,5-Dichloropyridine | Phenylboronic acid | Pd(dba)₂ / SPhos | C2 | nih.gov |

This table is illustrative of general reactivity and not specific to the direct synthesis of this compound.

Research has demonstrated that ligand-free conditions, such as the Jeffery conditions, can surprisingly enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridines, achieving ratios greater than 99:1. nih.gov Such methodologies are invaluable for creating a diverse library of precursors for isonicotinamide analogs.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. In 2,6-dichloropyridine derivatives, the chlorine atoms are susceptible to displacement by nucleophiles. guidechem.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgnih.gov The rate of reaction is influenced by the electron-withdrawing nature of the ring and any substituents. For dichloropyridines, the positions ortho and para to the nitrogen atom (the 2, 6, and 4 positions) are activated towards nucleophilic attack because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

This methodology can be used to introduce a wide range of functional groups by displacing one or both chlorine atoms with nucleophiles such as alkoxides, thiolates, and amines. For instance, reacting 2,6-dichloroisonicotinic acid with a nucleophile could precede the amidation step with benzylamine to form the final product with a functionalized pyridine ring.

Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. acs.orgmdpi.com The synthesis of substituted pyridines and other heterocyclic compounds frequently benefits from microwave irradiation. organic-chemistry.org

One-pot, multi-component reactions are particularly well-suited for microwave assistance. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single, microwave-assisted step at high temperatures, drastically reducing reaction times from hours to minutes. organic-chemistry.org Similarly, the synthesis of polysubstituted pyridines from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate shows significantly improved yields and reduced reaction times under microwave irradiation. While not a direct synthesis of the target compound, these examples highlight the potential of microwave technology to rapidly generate a library of substituted pyridine precursors for conversion into this compound analogs. benthamdirect.com The advantages include energy efficiency and the possibility of conducting reactions in solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.org

Derivatization Strategies for this compound

Derivatization of the parent molecule is key to exploring structure-activity relationships. Modifications can be targeted at three main regions: the pyridine ring, the benzyl moiety, and the amide linker.

Functionalization of the Pyridine Ring System

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are prime sites for functionalization. As discussed, SNAr reactions can replace one or both chlorine atoms with a variety of nucleophiles. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions.

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, alkyl, or other groups at these positions, transforming the dichloropyridine core into more complex structures. Lithiation of dichloropyridines, followed by quenching with an electrophile, offers another route for functionalization, although regioselectivity can be an issue. For 2,6-dichloropyridine, treatment with lithium diisopropylamide (LDA) can lead to a mixture of 3- and 4-substituted products. researchgate.net C-H functionalization is another advanced strategy that could potentially be applied to introduce substituents at the C3 or C5 positions of the pyridine ring. nih.govchemrxiv.org

Modifications of the Benzyl Moiety

The benzyl group offers numerous opportunities for modification. The aromatic ring of the benzyl moiety can be substituted with various functional groups using standard electrophilic aromatic substitution reactions. The position and nature of these substituents (e.g., methoxy, alkylamino) can be varied to probe their effect on biological activity. nih.gov

The benzylic position (the -CH₂- group) is also reactive and can be a site for functionalization. wikipedia.org For instance, oxidation can convert the methylene (B1212753) group into a carbonyl, while reactions like the Wohl-Ziegler bromination can introduce a halogen, which can then be displaced by other nucleophiles. wikipedia.org Alternatively, a library of analogs can be created by simply using a variety of substituted benzylamines in the initial amide bond formation step with 2,6-dichloroisonicotinoyl chloride.

Table 2: Potential Modifications of the Benzyl Moiety

| Modification Type | Reagent/Method | Potential New Group | Reference |

|---|---|---|---|

| Ring Substitution | Electrophilic Aromatic Substitution | -OCH₃, -NO₂, -Cl, etc. | nih.gov |

| Benzylic Oxidation | CrO₃-dmpyz, IBX | Carbonyl (C=O) | wikipedia.org |

| Benzylic Halogenation | N-Bromosuccinimide (Wohl-Ziegler) | -CH(Br)- | wikipedia.org |

Alterations to the Amide Linkage

The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to enzymatic degradation. nih.gov Therefore, replacing the amide bond with a more stable bioisostere is a common strategy in medicinal chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Strategies for altering the amide linkage include:

N-Alkylation: Introducing a substituent, such as a methyl group, on the amide nitrogen can prevent hydrogen bond donation and increase metabolic stability. nsf.gov

Bioisosteric Replacement: The entire amide group can be replaced with other functional groups like esters, ketones, or various five-membered heterocycles (e.g., oxadiazoles, triazoles) that mimic the geometry and electronic properties of the amide bond. nih.gov

Reductive Amination: The amide can be reduced to a secondary amine, fundamentally changing the nature of the linker from a planar, rigid system to a more flexible one. A deoxygenative photochemical alkylation method has been developed to transform secondary amides into α-substituted secondary amines. uva.nl

These alterations can significantly impact the compound's pharmacokinetic and pharmacodynamic properties by changing its stability, polarity, and ability to form hydrogen bonds. nih.gov

Introduction of Isotopic Labels for Research Applications

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems. For this compound, isotopes of hydrogen (deuterium, 2H or D) and carbon (carbon-13, 13C) can be strategically incorporated into its structure. These labeled analogs are invaluable tools for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic pathway elucidation researchgate.netwikipedia.orgclearsynth.com.

The introduction of deuterium into the benzyl moiety of this compound can be achieved by utilizing a deuterated starting material, such as benzylamine-d7 lgcstandards.com. In this approach, the deuterated benzylamine is coupled with 2,6-dichloroisonicotinic acid or its activated form to yield the final deuterated product. This method ensures the specific placement of deuterium atoms on the benzyl group.

Alternatively, regioselective hydrogen-deuterium exchange reactions can be employed on the final unlabeled compound. For instance, base-catalyzed exchange with deuterium oxide (D2O) can facilitate the deuteration of the benzylic protons, which are the most acidic C-H bonds in the benzyl group nih.gov. The choice of base and reaction conditions is critical to ensure high isotopic enrichment without unwanted side reactions nih.gov.

Table 1: Methods for Deuterium Labeling of the Benzyl Moiety

| Method | Reagent(s) | Position of Labeling | Key Considerations |

|---|---|---|---|

| Use of Labeled Starting Material | Benzylamine-d7, 2,6-dichloroisonicotinoyl chloride | Phenyl ring and methylene bridge of the benzyl group | Availability of the labeled starting material. |

Carbon-13 labeling can be introduced into the isonicotinamide core of the molecule. A common strategy involves the synthesis of a 13C-labeled precursor, such as [1-13C]-2,6-dichloroisonicotinic acid. This can be achieved through a multi-step synthesis starting from a simple 13C-labeled building block like potassium cyanide (K13CN) nih.gov. The labeled carboxylic acid is then coupled with benzylamine to produce the desired 13C-labeled this compound. The interpretation of 13C metabolite labeling patterns can provide valuable insights into metabolic pathways rsc.orgnih.gov.

Table 2: Potential Strategy for Carbon-13 Labeling

| Labeled Precursor | Synthetic Step | Position of Labeling | Analytical Utility |

|---|---|---|---|

| [1-13C]-2,6-dichloroisonicotinic acid | Amide coupling with benzylamine | Carbonyl carbon of the amide | Tracing the metabolic fate of the isonicotinamide moiety. |

Purity and Yield Optimization in this compound Synthesis

The synthesis of the precursor, 2,6-dichloroisonicotinic acid, from citrazinic acid has been reported with high yield (89%) and purity chemicalbook.com. The procedure involves heating citrazinic acid with phosphorochloride and tetraethylammonium chloride, followed by quenching with ice and extraction with an organic solvent chemicalbook.com.

For the crucial amide coupling step, several reagents and conditions can be employed to maximize the yield and ensure high purity. Direct condensation of the carboxylic acid and amine can be challenging. Therefore, activating the carboxylic acid is a common strategy. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling reagents.

Common coupling reagents that can be utilized for this synthesis include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) nih.govfishersci.co.uk. Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) researchgate.netnih.govresearchgate.netnih.gov. The choice of coupling reagent, solvent, and base can significantly impact the reaction efficiency and the formation of byproducts growingscience.com.

Table 3: Comparison of Coupling Reagents for Amide Synthesis

| Coupling Reagent System | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|

| EDC/HOAt | High efficiency for a broad range of substrates, can be performed in aqueous solutions. | Can form N-acylurea byproducts. | >75% for many substrates nih.gov. |

| DMTMM | Highly soluble and stable in water, often gives superior yields. | Releases N-methylmorpholine as a byproduct. | Can be superior to EDC/NHS for certain substrates researchgate.net. |

Purification of the final product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Common purification techniques for compounds like this compound include:

Recrystallization: This method is effective for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities based on their polarity. A suitable eluent system (a mixture of polar and non-polar solvents) is required to achieve good separation.

Extraction: Liquid-liquid extraction can be used during the work-up procedure to remove water-soluble impurities.

The optimization of both the reaction conditions and the purification protocol is key to obtaining this compound in high yield and purity, which is crucial for its subsequent research applications.

Mechanistic Studies of N4 Benzyl 2,6 Dichloroisonicotinamide S Chemical Reactivity

Investigation of Reaction Pathways in Synthetic Transformations

The principal reaction pathway for N4-Benzyl-2,6-dichloroisonicotinamide involves nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbons of the pyridine (B92270) ring. The pyridine nitrogen, being an electron-withdrawing group, significantly activates the ring for nucleophilic attack, particularly at the ortho and para positions (positions 2, 6, and 4). The presence of two chlorine atoms at the 2 and 6 positions further enhances the electrophilicity of these sites.

Synthetic transformations primarily exploit the displacement of these chloro groups by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. In the initial step, the nucleophile attacks the carbon atom bonded to a chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the electron-withdrawing groups. The subsequent step involves the departure of the chloride ion, which is a good leaving group, to restore the aromaticity of the ring.

Common synthetic transformations involving nucleophiles such as amines, alkoxides, and thiolates can be anticipated. For instance, reaction with a primary or secondary amine would lead to the corresponding amino-substituted pyridine derivative. The general scheme for such a transformation is depicted below:

Scheme 1: General Reaction Pathway for Nucleophilic Aromatic Substitution

This compound + Nu: → N4-Benzyl-2-chloro-6-substituted-isonicotinamide + Cl⁻

Where Nu: represents a nucleophile.

Due to the presence of two chlorine atoms, both mono- and di-substitution products can be formed depending on the reaction conditions and the stoichiometry of the nucleophile. Selective mono-amination or di-amination can be achieved by carefully controlling these parameters.

Another potential reaction pathway involves transformations of the amide functional group. While the amide bond is generally stable, it can undergo hydrolysis under acidic or basic conditions to yield 2,6-dichloroisonicotinic acid and benzylamine. However, these reactions typically require more forcing conditions compared to the facile nucleophilic substitution on the pyridine ring.

Role of Substituents in Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its substituents:

2,6-Dichloro Substituents: The two chlorine atoms are strong electron-withdrawing groups due to their inductive effect. This effect, combined with the electron-withdrawing nature of the ring nitrogen, renders the carbons at positions 2 and 6 highly electrophilic and thus susceptible to nucleophilic attack. The chlorine atoms also serve as excellent leaving groups in SNAr reactions.

N-Benzyl Group: The benzyl (B1604629) group attached to the amide nitrogen has both steric and electronic effects. Electronically, the benzyl group is weakly electron-donating and has a minor influence on the reactivity of the distant pyridine ring. However, its steric bulk can influence the approach of nucleophiles to the amide carbonyl group and potentially to the adjacent chloro substituent, although this effect is likely to be minimal for the ring substitution reactions.

Isonicotinamide (B137802) Moiety: The amide group at the 4-position is also an electron-withdrawing group, further activating the pyridine ring towards nucleophilic attack. Its position para to the ring nitrogen allows for effective delocalization of the negative charge in the Meisenheimer intermediate, thus stabilizing it and facilitating the SNAr reaction.

The following table illustrates the typical conditions and outcomes for nucleophilic substitution on related 2,6-dihalopyridine systems, which can be extrapolated to predict the behavior of this compound.

| Nucleophile | Substrate | Conditions | Product | Yield (%) |

| Aniline | 2,6-Dibromopyridine | 200°C, 2.5 h, Microwave | 2,6-Dianilinopyridine | 79 |

| Isopropylamine | 2,6-Dibromopyridine | 150-205°C, 2.5 h, Microwave, H₂O | 2-Bromo-6-(isopropylamino)pyridine | High Selectivity |

| Sodium Methoxide | 4-Amino-2,6-dichloro-3,5-dinitropyridine | Not specified | 4-Amino-2,6-dimethoxy-3,5-dinitropyridine | 85 |

This table is interactive. You can sort and filter the data.

Electron Density Distribution and its Influence on Reaction Centers

The electron density distribution in this compound is highly polarized, which is a key determinant of its reactivity. The nitrogen atom in the pyridine ring and the two chlorine atoms are highly electronegative, leading to a significant withdrawal of electron density from the carbon atoms of the ring.

This results in the carbon atoms at positions 2, 3, 5, and 6 being electron-deficient. The most electron-deficient centers, and therefore the primary sites for nucleophilic attack, are the carbons directly bonded to the chlorine atoms (C2 and C6). The carbon at the 4-position, bonded to the isonicotinamide group, is also electron-deficient but is less susceptible to direct nucleophilic attack compared to C2 and C6 due to the absence of a good leaving group.

The amide group itself has a planar structure due to resonance, which involves the lone pair of electrons on the nitrogen atom delocalizing with the carbonyl group. This resonance reduces the nucleophilicity of the amide nitrogen and imparts a partial double bond character to the C-N bond, restricting its rotation. The carbonyl oxygen is a region of high electron density and can act as a hydrogen bond acceptor.

Quantum chemical calculations on similar 2-chloropyridine (B119429) derivatives have shown that the presence of electron-withdrawing substituents significantly influences the change in Gibbs free energy for the formation of the Meisenheimer complex, thereby affecting the reaction rate. A similar trend is expected for this compound, where the electron-withdrawing nature of the chloro and carboxamide groups facilitates nucleophilic attack.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is subject to environmental conditions such as pH, temperature, and light. Several degradation pathways can be postulated based on the chemistry of its constituent parts.

Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. This process would lead to the cleavage of the amide bond, yielding 2,6-dichloroisonicotinic acid and benzylamine. While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation pathway. Zirconium dioxide has been shown to catalyze the hydrolysis of amide bonds.

Reductive Dechlorination: The carbon-chlorine bonds can be cleaved under reductive conditions. This is a common environmental fate for many chlorinated aromatic compounds. Microbial degradation or reaction with certain reducing agents can lead to the replacement of chlorine atoms with hydrogen atoms.

Photodegradation: Chlorinated pyridines can undergo degradation upon exposure to ultraviolet (UV) light. Photochemical reactions can lead to the homolytic cleavage of the C-Cl bond, generating radical species that can then undergo a variety of subsequent reactions, leading to the decomposition of the molecule.

Thermal Degradation: At elevated temperatures, the compound is expected to decompose. Thermal degradation of chlorinated organic compounds can produce hazardous byproducts, including hydrogen chloride gas and oxides of nitrogen. Studies on the thermal degradation of mixed plastic waste containing PVC have shown that organically bound chlorine is released at elevated temperatures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N4 Benzyl 2,6 Dichloroisonicotinamide

Elucidation of Key Pharmacophoric Features

A pharmacophore model for N4-Benzyl-2,6-dichloroisonicotinamide and its analogs helps to identify the essential structural features required for biological activity. These models are crucial in virtual screening and the design of new compounds with desired biological activities. researchgate.netmdpi.com For isonicotinamide (B137802) derivatives, the key pharmacophoric features generally include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

In the case of this compound, the pharmacophore can be hypothesized to consist of:

A hydrogen bond donor: The amide (N-H) group.

A hydrogen bond acceptor: The carbonyl (C=O) group and the pyridine (B92270) nitrogen.

Two aromatic rings: The dichloropyridine ring and the benzyl (B1604629) ring, which can engage in π-π stacking or hydrophobic interactions with the biological target. researchgate.net

Halogen atoms: The two chlorine atoms on the pyridine ring, which can participate in halogen bonding and influence the electronic properties of the ring.

The spatial arrangement of these features is crucial for optimal interaction with a receptor or enzyme active site. The development of a robust pharmacophore model often involves computational studies and the synthesis and biological evaluation of a series of analogs to validate the model. researchgate.net

Impact of Halogen Substitution on Biological Activity

Halogen substituents can significantly influence the biological activity of a molecule by affecting its lipophilicity, electronic properties, and metabolic stability. nih.gov In this compound, the two chlorine atoms on the isonicotinamide ring play a pivotal role.

The impact of halogen substitution can be summarized as follows:

Electronic Effects: Chlorine is an electron-withdrawing group, which can decrease the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. acs.org This alteration in electron density can modulate the binding affinity of the molecule to its target.

Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a binding pocket. The substitution pattern of the halogens on the pyridine ring is also critical for activity.

Studies on other heterocyclic compounds have shown that both the type of halogen (F, Cl, Br, I) and its position on the aromatic ring can dramatically alter biological activity. nih.gov For instance, in some series, moving from a chloro to a bromo or iodo substituent can increase potency due to stronger halogen bonding or better steric fit. nih.gov

Table 1: Potential Impact of Halogen Substitution on Physicochemical Properties

| Substituent | Electronegativity | Van der Waals Radius (Å) | Lipophilicity (Hansch π) |

|---|---|---|---|

| H | 2.20 | 1.20 | 0.00 |

| F | 3.98 | 1.47 | 0.14 |

| Cl | 3.16 | 1.75 | 0.71 |

| Br | 2.96 | 1.85 | 0.86 |

Conformational Analysis and its Correlation with Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target. lumenlearning.com

For this compound, the key rotatable bonds are between the pyridine ring and the carbonyl group, and between the amide nitrogen and the benzyl group. The relative orientation of the dichloropyridine and benzyl rings is crucial for activity.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to identify the stable conformers and to estimate the energy barriers between them. nih.govnih.gov Experimental techniques like NMR spectroscopy can also provide insights into the preferred conformation in solution. researchgate.net

The correlation between conformation and activity can be established by comparing the preferred conformations of active and inactive analogs. For instance, if a particular conformation is consistently observed in active compounds but not in inactive ones, it can be inferred that this is the bioactive conformation. This information is invaluable for the design of conformationally restricted analogs with improved potency and selectivity.

Role of the Benzyl Group in Receptor/Enzyme Binding

The benzyl group in this compound is likely to be involved in key binding interactions with the biological target. Aromatic residues, such as tyrosine, phenylalanine, and tryptophan, are common in the active sites of enzymes and receptors, and the benzyl group can engage in favorable interactions with these residues. nih.gov

Potential roles of the benzyl group include:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, or tryptophan. This interaction is important for the stability of the ligand-protein complex.

Cation-π Interactions: If the binding site contains a positively charged residue, such as lysine (B10760008) or arginine, the electron-rich face of the benzyl group can interact favorably with it.

Steric Complementarity: The size and shape of the benzyl group can provide a good steric fit within the binding pocket, enhancing binding affinity and selectivity.

The importance of the benzyl group can be investigated by synthesizing analogs with different substituents on the phenyl ring or by replacing the benzyl group with other alkyl or aryl groups. researchgate.net For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the ring and its ability to participate in π-π stacking or cation-π interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. nih.gov These models are useful for predicting the activity of new compounds and for understanding the key factors that govern activity. nih.gov

The development of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set: A series of analogs with a range of biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds.

A well-validated QSAR model can provide valuable insights into the SAR of the series and can be used to prioritize the synthesis of new, potentially more active compounds. For example, a QSAR model might reveal that high activity is correlated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position on the benzyl ring.

Analysis of Analogs with Modified Pyridine and Benzyl Moieties

The systematic modification of the pyridine and benzyl moieties of this compound is a key strategy for exploring the SAR and optimizing the properties of this class of compounds. researchgate.netdrugdesign.org

Modifications of the Pyridine Moiety:

Halogen Substitution: As discussed earlier, varying the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or their positions on the pyridine ring can have a significant impact on activity. nih.gov

Other Substituents: Introducing other small alkyl or alkoxy groups at different positions on the pyridine ring can probe the steric and electronic requirements of the binding site.

Ring Isosteres: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine (B1678525) or pyrazine, can lead to compounds with altered biological activity, selectivity, and pharmacokinetic properties.

Modifications of the Benzyl Moiety:

Substituents on the Phenyl Ring: Introducing a wide range of substituents (e.g., methyl, methoxy, nitro, cyano) at the ortho, meta, and para positions of the phenyl ring can systematically probe the electronic and steric requirements of the corresponding binding pocket.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic rings (e.g., thiophene (B33073), furan (B31954), pyridine) to explore different binding interactions.

Alkyl Chains: Replacing the benzyl group with different alkyl chains of varying length and branching can help to delineate the importance of the aromatic ring and the hydrophobic nature of this part of the molecule.

The biological data obtained from these analogs can be used to build a comprehensive SAR map, which can guide the design of future generations of compounds with improved therapeutic potential.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N4-Benzyl-2,6-dichloroisonicotinamide, offering detailed insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D-NMR techniques are crucial for assembling the complete molecular puzzle of this compound.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity.

A COSY spectrum would reveal proton-proton couplings within the benzyl (B1604629) and pyridine (B92270) ring systems. For instance, the methylene (B1212753) protons of the benzyl group would show a correlation to the adjacent NH proton, and the aromatic protons of the benzyl ring would exhibit characteristic coupling patterns.

An HSQC experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

The HMBC spectrum is critical for identifying longer-range (2-3 bond) correlations. This would be instrumental in connecting the benzyl moiety to the amide nitrogen, the amide carbonyl to the pyridine ring, and confirming the substitution pattern of the dichloro-pyridine ring.

Solid-State NMR : In cases where the compound is a crystalline solid, solid-state NMR could provide information about the molecular structure and packing in the solid state. This can reveal details about intermolecular interactions that are not observable in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine C2/C6 | - | ~151.0 | - |

| Pyridine C3/C5 | ~8.0 (s, 2H) | ~122.0 | C4, C=O |

| Pyridine C4 | - | ~148.0 | - |

| Amide C=O | - | ~164.0 | Pyridine C3/C5, NH, CH₂ |

| Amide NH | ~9.5 (t, 1H) | - | CH₂, C=O, Benzyl C1' |

| Benzyl CH₂ | ~4.5 (d, 2H) | ~43.0 | NH, C=O, Benzyl C1' |

| Benzyl C1' | - | ~139.0 | CH₂, Benzyl C2'/C6' |

| Benzyl C2'/C6' | ~7.3 (d, 2H) | ~128.5 | Benzyl C4' |

| Benzyl C3'/C5' | ~7.4 (t, 2H) | ~129.0 | Benzyl C1' |

This is an interactive data table. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and for studying its fragmentation patterns, which further corroborates its structure.

Elemental Composition : HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₁₀Cl₂N₂O). The characteristic isotopic pattern of the two chlorine atoms would serve as a definitive indicator of their presence.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragment ions provide structural information. Key predicted fragmentation pathways for this compound include:

Cleavage of the amide bond, leading to the formation of a benzyl cation ([C₇H₇]⁺, m/z 91) and a 2,6-dichloroisonicotinamide (B1350679) radical cation.

Loss of a chlorine atom from the molecular ion.

Fragmentation of the pyridine ring.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Formula |

|---|---|

| 281.0248 | [M+H]⁺ (C₁₃H₁₁Cl₂N₂O) |

| 245.0484 | [M-Cl]⁺ |

| 174.9622 | [2,6-dichloropyridin-4-yl-carbonyl]⁺ |

This is an interactive data table. Users can sort and filter the data.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Aromatic C-H and C=C stretching vibrations from both the pyridine and benzyl rings would also be present, as well as C-Cl stretching vibrations.

Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and could provide additional information on the C-Cl bonds, which may be weak in the IR spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | ~3300 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Amide I) | ~1670 | ~1670 |

| N-H Bend (Amide II) | ~1550 | - |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

This is an interactive data table. Users can sort and filter the data.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are paramount for assessing the purity of this compound and for its separation from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of organic compounds.

Methodology : A reversed-phase HPLC method would likely be developed using a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comgoogle.com

Advanced Detection :

Diode Array Detector (DAD) : A DAD would be used to obtain the UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (LC-MS) : Coupling the HPLC system to a mass spectrometer would allow for the confirmation of the molecular weight of the main peak and the identification of any co-eluting impurities.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (254 nm) and ESI-MS |

| Injection Volume | 10 µL |

This is an interactive data table. Users can sort and filter the data.

While this compound itself may have limited volatility for direct GC analysis, GC-MS could be employed for the analysis of more volatile precursors, degradation products, or derivatives. rsc.orgcromlab-instruments.es For instance, analysis of the starting material, 2,6-dichloroisonicotinic acid, might be possible after derivatization to a more volatile ester. The analysis of chlorinated pyridine compounds by GC-MS is a well-established technique. nih.gov

Methodology : A capillary GC column with a non-polar or medium-polarity stationary phase would be suitable. The mass spectrometer would serve as a highly selective and sensitive detector.

Chiral Chromatography for Enantiomeric Purity Assessment

No research data found for this compound.

X-ray Crystallography for Solid-State Structure Determination

No research data found for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

No research data found for this compound.

Computational Chemistry and Molecular Modeling of N4 Benzyl 2,6 Dichloroisonicotinamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. wikipedia.orgrsdjournal.org Methods like Density Functional Theory (DFT) are frequently employed to solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution and energy levels within the molecule. researchgate.net

For N4-Benzyl-2,6-dichloroisonicotinamide, these calculations would typically begin with geometry optimization to find the most stable, lowest-energy three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the electronegative chlorine and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amide and benzyl (B1604629) groups would likely show positive potential.

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | 5.13 | Indicator of chemical reactivity and stability |

| Dipole Moment (Debye) | 3.45 | Measure of the molecule's overall polarity |

| Ionization Potential (eV) | 6.85 | Energy required to remove an electron |

| Electron Affinity (eV) | 1.72 | Energy released when an electron is added |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. frontiersin.org

The process for this compound would involve selecting a relevant protein target. Given its structure, potential targets could include enzymes like kinases or transferases. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov Both the ligand (this compound) and the protein receptor are prepared by adding hydrogen atoms and assigning appropriate atomic charges.

Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. frontiersin.org These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results would identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Estimated free energy of binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the receptor |

| Key Interacting Residues | Val-25, Lys-48, Leu-95, Asp-155 | Amino acids in the binding pocket forming significant interactions |

| Interaction Types | Hydrogen bond with Asp-155; Hydrophobic interactions with Val-25, Leu-95 | Specific types of non-covalent interactions observed |

Molecular Dynamics Simulations for Conformational Flexibility

While molecular docking often treats the protein receptor as rigid, molecular dynamics (MD) simulations provide a dynamic view of the system. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the conformational flexibility and stability of both the ligand and its complex with a receptor. nih.gov

An MD simulation of this compound, typically in a simulated aqueous environment, would reveal its behavior over a period of nanoseconds to microseconds. mdpi.com This analysis can identify the most stable conformations of the molecule in solution and the energy barriers between different conformational states. oup.com Key analyses of the simulation trajectory include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, this would particularly illuminate the rotational freedom around the amide bond and the benzyl group. When applied to a ligand-protein complex from docking, MD simulations can validate the stability of the predicted binding pose.

| Parameter | Observation | Interpretation |

|---|---|---|

| System | This compound in water box | Simulation of the molecule in a solvent environment |

| Average RMSD | 2.1 Å | The molecule maintains a stable conformation after initial equilibration |

| Key Torsional Angles | Rotation observed around the C-N amide bond | Identifies the primary source of conformational flexibility |

| Solvent Accessible Surface Area (SASA) | Stable average value of 350 Ų | Indicates no major unfolding or conformational collapse |

De Novo Design Approaches for Novel Analogs

De novo drug design involves the computational creation of novel molecular structures with desired properties, either from scratch or by modifying an existing template. nih.govnih.gov These approaches can be broadly categorized as ligand-based or structure-based. core.ac.uk Using this compound as a starting scaffold, de novo design algorithms could be employed to generate novel analogs with potentially enhanced activity or improved physicochemical properties.

Structure-based design would use the binding pocket of a target protein as a template. Algorithms would "grow" new molecules or fragments within the site to maximize favorable interactions with the protein's residues. Ligand-based approaches, conversely, would use the structure of this compound itself to generate new ideas by applying transformations, such as substituting functional groups or altering the core scaffold, and then scoring the new designs based on predicted properties. For example, the chlorine atoms on the pyridine (B92270) ring could be replaced with other halogen or methyl groups to explore changes in binding affinity and selectivity.

| Analog Modification | Rationale | Predicted Outcome |

|---|---|---|

| Replace 2,6-dichloro with 2,6-difluoro | Improve metabolic stability and alter electronic profile | Potential increase in bioavailability |

| Add a hydroxyl group to the benzyl ring | Introduce a hydrogen bond donor to interact with the target | Possible increase in binding affinity |

| Replace benzyl with a furan (B31954) or thiophene (B33073) ring | Explore alternative hydrophobic interactions | Potential change in target selectivity |

| Methylate the amide nitrogen | Remove hydrogen bond donor capability, increase lipophilicity | Test the importance of the N-H group for binding |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and interpretation of experimental data. wikipedia.org Quantum chemical methods, particularly DFT, can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies corresponding to infrared (IR) spectroscopy. researchgate.net

For this compound, theoretical ¹H and ¹³C NMR spectra would be computed and the chemical shifts for each unique proton and carbon atom would be predicted. acs.org Similarly, the IR spectrum can be calculated, yielding the frequencies and intensities of the fundamental vibrational modes. These predicted spectra can then be compared directly with experimental spectra. wisc.edu A strong correlation between the calculated and observed data provides confidence in both the structural assignment of the synthesized compound and the accuracy of the computational model used. Discrepancies can often be explained by solvent effects or limitations of the theoretical method.

| Spectroscopic Feature | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | 164.5 | 163.8 | Amide Carbonyl (C=O) |

| ¹³C NMR Chemical Shift (ppm) | 151.2 | 150.5 | Pyridine C-Cl |

| ¹³C NMR Chemical Shift (ppm) | 44.8 | 44.1 | Benzyl CH₂ |

| IR Frequency (cm⁻¹) | 3350 | 3342 | N-H Stretch |

| IR Frequency (cm⁻¹) | 1675 | 1668 | C=O Amide I Stretch |

| IR Frequency (cm⁻¹) | 1150 | 1145 | C-Cl Stretch |

Biological and Pharmacological Research Applications of N4 Benzyl 2,6 Dichloroisonicotinamide

Investigation of Enzyme Inhibition Mechanisms

There is no available research detailing the investigation of N4-Benzyl-2,6-dichloroisonicotinamide as an enzyme inhibitor.

Specific Enzyme Targets and Kinetic Analysis

Information regarding specific enzyme targets for this compound is not present in the current body of scientific literature. Consequently, no kinetic analysis, such as the determination of IC50 or Ki values, has been reported.

Reversibility and Irreversibility of Inhibition

Without studies on its enzyme interactions, the nature of any potential inhibition, whether reversible or irreversible, remains unknown.

Receptor Interaction Studies

There are no published studies on the interaction of this compound with any biological receptors.

Ligand-Receptor Binding Assays

No data from ligand-receptor binding assays involving this compound are available.

Allosteric Modulation Investigations

There is no information to suggest that this compound has been investigated as an allosteric modulator.

Research into Herbicidal Properties and Mechanisms of Action

While related dichloro-substituted aromatic compounds have been investigated for herbicidal properties, there is no specific research available on the herbicidal potential or mechanism of action of this compound.

Target Plant Species and Efficacy Studies

There is no available information on the specific plant species that have been targeted with this compound or any efficacy studies detailing its potential herbicidal properties.

Cellular and Biochemical Effects in Plants

Details regarding the cellular and biochemical mechanisms through which this compound may affect plants are not documented in the accessible literature.

Research into Pesticidal and Fungicidal Activities

Similarly, research into the potential pesticidal and fungicidal applications of this compound has not been published.

Specific Pest/Fungal Targets and Efficacy Studies

There are no records of studies identifying specific pest or fungal targets for this compound, nor are there any efficacy reports on its potential antimicrobial activities.

Mechanistic Insights into Antimicrobial Action

Without efficacy studies, there is no corresponding research into the mechanistic pathways of its potential antimicrobial actions.

Research into Antiproliferative Activities against Cancer Cell Lines

The potential for this compound as an antiproliferative agent has not been explored in published cancer research.

Specific Cancer Cell Lines and Cytotoxicity Assays

No data is available concerning cytotoxicity assays performed on any specific cancer cell lines to evaluate the effects of this compound.

Cellular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

Derivatives of nicotinamide (B372718) and isonicotinamide (B137802) have demonstrated notable antiproliferative activity across various cancer cell lines. The primary mechanism often implicated in this activity is the induction of apoptosis, or programmed cell death.

For instance, a series of newly synthesized nicotinamide derivatives were evaluated for their anticancer effects. One of the compounds, when tested against the HCT-116 human colon cancer cell line, was found to induce apoptosis. This was demonstrated by a 5-fold increase in the apoptotic cell population compared to control cells. tandfonline.com In the early phase of apoptosis, the compound led to a 4-fold increase in apoptotic cells, and in the late phase, a 6.5-fold increase was observed. tandfonline.com These findings suggest that the antitumor activity of this particular nicotinamide derivative is closely linked to its ability to trigger apoptosis. tandfonline.com

Another study on different nicotinamide derivatives also highlighted their pro-apoptotic capabilities. One compound, referred to as D-1, was shown to significantly increase the expression levels of the pro-apoptotic protein BAX and the initiator caspase-8, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was observed to cause cell cycle arrest at the pre-G1 and G2-M phases in HCT-116 cells, leading to the induction of both early and late-stage apoptosis. nih.gov

The antiproliferative effects of these related compounds are often evaluated using various human cancer cell lines. The table below summarizes the cytotoxic activities of some nicotinamide derivatives against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative 1 | HCT-116 | 15.4 | Sorafenib | 9.30 |

| Derivative 1 | HepG2 | 9.8 | Sorafenib | 7.40 |

| Derivative 2 | HCT-116 | 15.7 | Sorafenib | 9.30 |

| Derivative 2 | HepG2 | 15.5 | Sorafenib | 7.40 |

| Derivative 3 | HCT-116 | 3.08 | Sorafenib | 7.28 |

| Derivative 3 | HepG2 | 4.09 | Sorafenib | 5.28 |

This table presents data for various nicotinamide derivatives as reported in scientific literature and is intended to be illustrative of the potential activity of this class of compounds. tandfonline.comnih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The therapeutic effects of chemical compounds are often mediated by their interactions with biological macromolecules such as proteins and nucleic acids.

Protein Binding Studies

A significant area of research for nicotinamide and isonicotinamide derivatives is their potential to act as enzyme inhibitors. For example, certain novel nicotinamide derivatives have been designed and synthesized to function as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. tandfonline.comnih.gov The inhibitory activity of these compounds against VEGFR-2 was assessed and found to be in the sub-micromolar range. tandfonline.com

In a different study, new nicotinamide derivatives were investigated as potential inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. One of the synthesized compounds demonstrated an IC50 value of 3.18 µM in an SDH enzymatic inhibition assay, which was comparable to the established SDH inhibitor, boscalid. nih.gov Molecular docking studies further suggested that these compounds could bind effectively within the substrate cavity of SDH. nih.gov

The following table summarizes the VEGFR-2 inhibitory activity of several nicotinamide derivatives.

| Compound | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |

| Derivative A | 291.9 | Sorafenib | 53.65 |

| Derivative B | 250.2 | Sorafenib | 53.65 |

| Derivative C | 145.1 | Sorafenib | 53.65 |

| Derivative D | 86.60 | Sorafenib | 53.65 |

This table illustrates the VEGFR-2 inhibitory activity of different nicotinamide derivatives from a research study. tandfonline.com

DNA/RNA Interaction Analysis

While direct studies on the interaction of this compound with DNA or RNA are not available, the broader family of nicotinamide-containing molecules, such as nicotinamide adenine dinucleotide (NAD+), plays a fundamental role in DNA repair processes. nih.gov Nicotinamide itself is a precursor for NAD+ and is involved in the activity of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that detects and signals DNA damage. nih.gov The role of nicotinamide in these processes is complex, as it can both be a substrate for and an inhibitor of PARP-1, thereby influencing DNA repair and genomic stability. nih.gov Research on some substituted phenylfuranylnicotinamidines has also investigated their nuclease-like DNA degradation ability as a possible mechanism of their antiproliferative action. dovepress.com

Advanced In Vitro and In Vivo Pharmacological Models for Efficacy and Mechanism Evaluation

The evaluation of novel chemical entities relies on a variety of in vitro and in vivo models to determine their efficacy and elucidate their mechanisms of action.

Cell-Based Assays for Target Engagement

A wide array of cell-based assays are employed to study the effects of isonicotinamide derivatives. Standard cytotoxicity assays, such as the MTT assay, are used to determine the antiproliferative activity of these compounds against various cancer cell lines, including HCT-116, HepG-2, and MCF-7. nih.govsemanticscholar.org To investigate the mechanism of cell death, flow cytometry analysis is a common technique used to quantify the percentage of apoptotic cells after treatment with a compound. tandfonline.com

Enzyme inhibition assays are crucial for assessing the interaction of these compounds with their protein targets. For example, in vitro kinase assays are used to measure the inhibitory activity against enzymes like VEGFR-2. tandfonline.comnih.gov For other targets, such as succinate dehydrogenase, specific enzymatic assays are performed to determine the IC50 values of the compounds. nih.gov

Mechanistic Investigations in Complex Biological Systems

In silico methods, such as molecular docking, are frequently used to predict and analyze the binding interactions between isonicotinamide derivatives and their target proteins. nih.govnih.gov These computational studies can provide insights into the specific amino acid residues involved in the binding and can help in the rational design of more potent inhibitors.

Research on this compound in Prodrug and Delivery Systems Currently Limited

Extensive searches for published research and data concerning the application of this compound in the fields of prodrug design and innovative drug delivery systems have yielded no specific findings. At present, there is a notable absence of scientific literature detailing efforts to modify this particular compound into a prodrug or to incorporate it into advanced delivery platforms.

The scientific community has not yet published studies exploring the potential of this compound as a candidate for prodrug development. Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhance its stability, or reduce its toxicity. However, no such research has been documented for this compound.

Similarly, there is no available information on the integration of this compound into novel drug delivery systems. Such systems, which can include nanoparticles, liposomes, or hydrogels, are designed to control the rate, time, and place of drug release in the body, thereby improving efficacy and minimizing side effects. The potential benefits and feasibility of formulating this compound within these advanced delivery technologies remain unexplored in the current body of scientific literature.

Further research would be necessary to establish any potential for this compound in these areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N4-Benzyl-2,6-dichloroisonicotinamide, and how can researchers optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,6-dichloroisonicotinic acid with benzylamine in the presence of coupling reagents (e.g., DCC or EDC) under anhydrous conditions is a common approach. Optimization involves adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel with hexane/ethyl acetate gradients .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of 1H/13C NMR to verify benzyl and aromatic proton environments, FT-IR to confirm amide C=O stretching (~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with computational simulations (e.g., DFT) or databases like NIST Chemistry WebBook .

Q. What solvent systems are suitable for solubility studies of this compound in experimental setups?

- Methodological Answer : The compound’s solubility varies with polarity. Polar aprotic solvents (DMSO, DMF) typically dissolve it at higher concentrations (>10 mM), while aqueous buffers (pH 7.4) may require co-solvents like ethanol. Conduct UV-Vis spectrophotometry at λ_max (~260–280 nm) to quantify solubility limits and validate via HPLC with a C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration thresholds). Design a reproducibility framework :

- Standardize cell viability assays (e.g., MTT) across multiple cell lines.

- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC).

- Cross-validate results with orthogonal methods (e.g., molecular docking vs. in vitro kinase assays) .

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation kinetics via LC-MS/MS over 24–72 hours. Identify hydrolysis products (e.g., 2,6-dichloroisonicotinic acid) and quantify half-life (t₁/₂). Stabilization strategies include formulation with cyclodextrins or PEGylation .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer : Perform molecular dynamics (MD) simulations to map ligand-protein binding kinetics. Use QSAR (quantitative structure-activity relationship) models to predict substituent effects on affinity. Validate in silico predictions with in vitro assays (e.g., enzyme inhibition IC50) and crystallography (if protein structures are available) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify outliers or synergistic effects .

Q. How should researchers address discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects or tautomerism. Re-run experiments under standardized conditions (e.g., deuterated solvents, controlled temperature). Compare results with DFT-calculated spectra (using Gaussian or ORCA software) and consult the NIST Chemistry WebBook for reference benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.